Methyl 7-(2-methylpyrazol-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7-(2-methylpyrazol-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur This particular compound features a thieno[3,2-d]pyrimidine core, which is a fused ring system combining a thiophene ring and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-(2-methylpyrazol-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate typically involves multiple steps, starting from readily available precursors One common approach is the cyclization of a suitable thiophene derivative with a pyrimidine precursor under controlled conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification using chromatographic techniques. The use of catalysts and specific reaction conditions, such as temperature and pressure control, can significantly influence the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-(2-methylpyrazol-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are critical factors that influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups.
Scientific Research Applications
Methyl 7-(2-methylpyrazol-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of Methyl 7-(2-methylpyrazol-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the thieno[3,2-d]pyrimidine core and the methylsulfonyl group can enhance its binding affinity and specificity for certain targets. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Methyl 7-(2-methylpyrazol-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds share a similar fused ring structure and are known for their biological activities, including anticancer and antiviral properties.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also feature a fused ring system and are studied for their potential as kinase inhibitors and other therapeutic applications.
Thiazolo[3,2-a]pyrimidine derivatives: These compounds have a similar core structure and are investigated for their antitumor, antibacterial, and anti-inflammatory activities.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields of research.
Properties
Molecular Formula |
C13H12N4O4S2 |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
methyl 7-(2-methylpyrazol-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C13H12N4O4S2/c1-17-7(4-5-15-17)9-10-8(22-11(9)12(18)21-2)6-14-13(16-10)23(3,19)20/h4-6H,1-3H3 |
InChI Key |
QKCZYPWNPUFTOP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C2=C(SC3=CN=C(N=C32)S(=O)(=O)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.